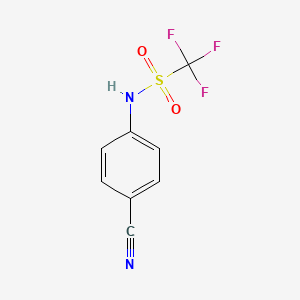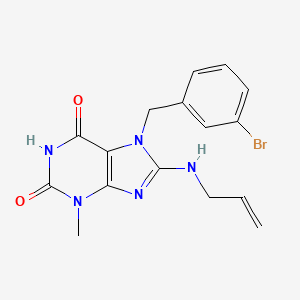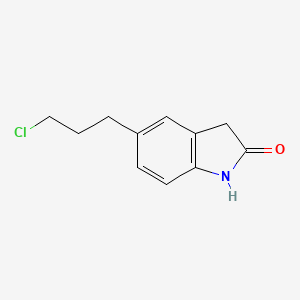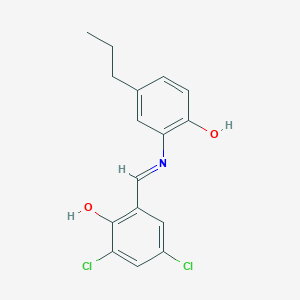
N-(4-cyanophenyl)-1,1,1-trifluoromethane sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)(trifluoro)methanesulfonamide is an organic compound with the molecular formula C8H8N2O2S It is known for its unique chemical structure, which includes a trifluoromethanesulfonamide group and a cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)(trifluoro)methanesulfonamide typically involves the reaction of 4-aminobenzonitrile with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -78°C) to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for N-(4-cyanophenyl)(trifluoro)methanesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-cyanophenyl)(trifluoro)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving N-(4-cyanophenyl)(trifluoro)methanesulfonamide include trifluoromethanesulfonyl chloride, triethylamine, and dichloromethane. Reaction conditions often involve low temperatures to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving N-(4-cyanophenyl)(trifluoro)methanesulfonamide depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethanesulfonamide group.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)(trifluoro)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl)(trifluoro)methanesulfonamide involves its interaction with molecular targets and pathways in biological systems. The trifluoromethanesulfonamide group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound has a similar trifluoromethanesulfonamide group but differs in the phenyl group attached to the nitrogen atom.
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide: This compound includes a trimethylsilyl group instead of a cyanophenyl group.
Uniqueness
N-(4-cyanophenyl)(trifluoro)methanesulfonamide is unique due to the presence of both a cyanophenyl group and a trifluoromethanesulfonamide group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H5F3N2O2S |
|---|---|
Molekulargewicht |
250.20 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)13-7-3-1-6(5-12)2-4-7/h1-4,13H |
InChI-Schlüssel |
VKASDCYZXATLCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B15086543.png)
![Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate](/img/structure/B15086548.png)
![(3E,5S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B15086559.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15086560.png)
![3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15086566.png)
![N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15086580.png)







